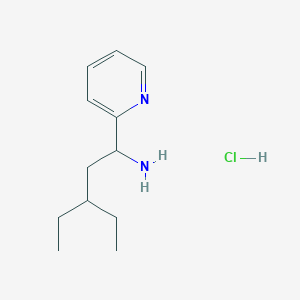

3-Ethyl-1-(pyridin-2-yl)pentan-1-amine hydrochloride

Description

BenchChem offers high-quality 3-Ethyl-1-(pyridin-2-yl)pentan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-1-(pyridin-2-yl)pentan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-ethyl-1-pyridin-2-ylpentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2.ClH/c1-3-10(4-2)9-11(13)12-7-5-6-8-14-12;/h5-8,10-11H,3-4,9,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEILTTPKDLZLPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC(C1=CC=CC=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864058-59-2 | |

| Record name | 2-Pyridinemethanamine, α-(2-ethylbutyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1864058-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Activité Biologique

3-Ethyl-1-(pyridin-2-yl)pentan-1-amine hydrochloride is a compound that has garnered attention in recent years for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Molecular Formula : C11H16ClN

IUPAC Name : 3-Ethyl-1-(pyridin-2-yl)pentan-1-amine hydrochloride

The compound features a pentanamine chain substituted with a pyridine ring, which is crucial for its biological activity. The presence of the amine group allows for hydrogen bonding and electrostatic interactions with various biological molecules, potentially modulating enzyme activities and influencing signaling pathways.

The biological activity of 3-Ethyl-1-(pyridin-2-yl)pentan-1-amine hydrochloride can be attributed to several key mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Receptor Binding : It may interact with neurotransmitter receptors, affecting neural signaling and behavior.

- Antimicrobial Activity : Recent studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains.

Antimicrobial Activity

The antimicrobial efficacy of 3-Ethyl-1-(pyridin-2-yl)pentan-1-amine hydrochloride has been evaluated against several microorganisms. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents due to its effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

In vitro studies have demonstrated that 3-Ethyl-1-(pyridin-2-yl)pentan-1-amine hydrochloride can induce apoptosis in various cancer cell lines. Key mechanisms identified include:

- Cell Cycle Arrest : The compound affects cell cycle progression, leading to increased cell death.

- Reactive Oxygen Species (ROS) Generation : It elevates ROS levels, contributing to cytotoxic effects on tumor cells.

Case Studies and Research Findings

Recent research has highlighted the potential therapeutic applications of this compound:

- Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial activity against a range of pathogens, including resistant strains such as MRSA .

- Anticancer Activity Evaluation : Research published in Benchchem indicated that compounds similar to 3-Ethyl-1-(pyridin-2-yl)pentan-1-amine hydrochloride showed promising anticancer properties through mechanisms such as apoptosis induction and ROS generation .

- Mechanistic Insights into Enzyme Interaction : Another study explored the interaction of pyridine-based compounds with metabolic enzymes, suggesting that structural variations significantly impact their inhibitory activity .

Méthodes De Préparation

General Synthetic Strategy

The synthesis typically involves:

- Starting from 2-aminopyridine or derivatives as the pyridin-2-yl source.

- Formation of an intermediate amino ester or amide by reaction with acrylate derivatives.

- Catalytic hydrogenation or reduction steps to generate the amine functionality.

- Salt formation with hydrochloric acid to obtain the hydrochloride salt.

This strategy is supported by patent literature describing the preparation of related compounds such as ethyl 3-(pyridin-2-ylamino)propanoate, which shares structural similarity and synthetic routes with the target compound.

Detailed Preparation Method

A representative and detailed method adapted from patent CN104926717A provides a robust approach to synthesizing pyridin-2-yl-substituted amino esters, which can be further elaborated to the target amine hydrochloride.

Reaction Setup and Reagents

- Starting materials: 2-aminopyridine (o-aminopyridine), ethyl acrylate (ethyl propenoate).

- Solvent: Absolute ethanol (anhydrous).

- Catalyst: Trifluoromethanesulfonic acid (TfOH).

- Atmosphere: Nitrogen protection to avoid oxidation.

- Temperature: Reflux in an oil bath at 120–160°C.

- Reaction time: 16–20 hours depending on scale.

Procedure (Embodiment Examples)

| Embodiment | 2-Aminopyridine (g) | Ethanol (mL) | Ethyl Acrylate (mL) | TfOH (mL) | Reaction Time (h) | Yield (%) | Purity (HPLC %) | Washing Solvent Ratio (Petroleum Ether : Ethyl Acetate) |

|---|---|---|---|---|---|---|---|---|

| 1 | 50 | 50 | 56.5 | 9 | 18 | 80 | 99 | 5:1 |

| 2 | 100 | 100 | 113 | 15 | 20 | 83 | 99 | 8:1 |

| 3 | 150 | 80 | 169.5 | 25 | 16 | Not specified | Not specified | 10:1 |

- Dissolve 2-aminopyridine in absolute ethanol in a round-bottom flask with stirring.

- Add ethyl acrylate slowly to the solution.

- Add trifluoromethanesulfonic acid dropwise under stirring.

- Protect the reaction mixture with nitrogen and reflux at 120–160°C for the specified time.

- After completion, wash the reaction mixture with petroleum ether at 35–40°C under reduced pressure (0.09–0.1 MPa) to remove impurities.

- Concentrate the solution under reduced pressure.

- Wash the concentrate with petroleum ether/ethyl acetate mixture in the indicated volume ratio.

- Recrystallize and perform suction filtration to obtain white flaky crystals of the amino ester intermediate.

The amino ester can then be subjected to further catalytic hydrogenation (e.g., Pd/C catalyst) to reduce the ester to the corresponding amine, followed by treatment with hydrochloric acid to form the hydrochloride salt of 3-Ethyl-1-(pyridin-2-yl)pentan-1-amine.

Catalytic Hydrogenation and Salt Formation

- Catalyst: Palladium on carbon (Pd/C).

- Conditions: Hydrogen atmosphere, room temperature or mild heating.

- Outcome: Reduction of ester to primary amine.

- Salt formation: Treatment of the free amine with hydrochloric acid gas or aqueous HCl to precipitate the hydrochloride salt.

This step is crucial for obtaining the final compound as a stable, crystalline hydrochloride salt suitable for handling and further applications.

Analytical Data and Purity

- Purity: High-performance liquid chromatography (HPLC) analysis shows purity levels of approximately 99% for the amino ester intermediate.

- Yield: Yields range from 80% to 83% for the ester intermediate, with overall process yield depending on subsequent hydrogenation and salt formation steps.

- Crystallinity: The product is obtained as white flaky crystals, indicating good crystallinity and ease of purification.

Summary of Preparation Method

| Step | Description | Conditions/Details |

|---|---|---|

| 1. Aminopyridine dissolution | Dissolve 2-aminopyridine in absolute ethanol | Stirring, room temperature |

| 2. Michael addition | Add ethyl acrylate to form amino ester | Slow addition, stirring |

| 3. Acid catalysis | Add trifluoromethanesulfonic acid (TfOH) | Dropwise addition, nitrogen atmosphere |

| 4. Reflux reaction | Heat at 120–160°C for 16–20 hours | Oil bath reflux, nitrogen protection |

| 5. Work-up and washing | Wash with petroleum ether, concentrate | 35–40°C, reduced pressure (0.09–0.1 MPa) |

| 6. Recrystallization | Wash with petroleum ether/ethyl acetate mixture | Volume ratio 5:1 to 10:1 |

| 7. Catalytic hydrogenation | Reduce ester to amine using Pd/C catalyst | Hydrogen atmosphere, mild temperature |

| 8. Salt formation | Convert amine to hydrochloride salt | Treat with HCl gas or aqueous HCl |

Research Findings and Considerations

- The use of trifluoromethanesulfonic acid as a catalyst provides high conversion rates and selectivity.

- Nitrogen atmosphere prevents oxidation and side reactions.

- The reaction temperature range (120–160°C) and duration (16–20 h) are optimized for high yield and purity.

- Washing and recrystallization steps are critical for removing impurities and obtaining crystalline material.

- The catalytic hydrogenation step is efficient for converting esters to amines, enabling the final hydrochloride salt formation.

- The process is environmentally friendly, uses readily available raw materials, and is scalable for industrial production.

Q & A

Q. What are the key synthetic routes for 3-Ethyl-1-(pyridin-2-yl)pentan-1-amine hydrochloride, and what methodological considerations are critical?

The synthesis typically involves multi-step protocols, including condensation, reduction, and purification. For example, analogous amine hydrochlorides (e.g., 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride) are synthesized via condensation of precursors (e.g., 2,3-dichloro-5-(trifluoromethyl)pyridine with ethyl-2-cyanoacetate), followed by decarboxylation and reduction using agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Deprotection under acidic conditions yields the final hydrochloride salt . Critical considerations include:

- Reagent selection : Oxidizing agents (e.g., KMnO4) or reducing agents (e.g., NaBH4) must be compatible with pyridine ring stability.

- Purification : Chromatography or recrystallization ensures high purity, as residual byproducts (e.g., unreacted cyano intermediates) can skew analytical results.

Q. Which analytical techniques are essential for characterizing this compound?

Routine characterization includes:

- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm the amine backbone and pyridinyl substitution pattern.

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways.

- X-ray crystallography : For unambiguous structural determination, programs like SHELXL refine crystallographic data to resolve bond angles and torsional strain .

- Elemental analysis : Ensures stoichiometric consistency of the hydrochloride salt.

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic or crystallographic data for this compound?

Discrepancies (e.g., unexpected NMR shifts or ambiguous crystallographic densities) require cross-validation:

- Computational modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts and compare them with experimental data.

- Multi-technique validation : Pair X-ray data with alternative methods like neutron diffraction or cryo-electron microscopy to resolve hydrogen atom positions .

- Isotopic labeling : <sup>15</sup>N or <sup>2</sup>H labeling clarifies dynamic protonation states in the amine group under varying pH conditions.

Q. What strategies optimize the reduction step in the synthesis of pyridinyl-substituted amines?

Reduction of intermediates (e.g., nitriles to amines) can be optimized by:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C or Raney Ni) under hydrogen atmospheres improve yield and selectivity.

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance reagent solubility, while acidic conditions stabilize intermediates.

- Kinetic studies : Monitoring reaction progress via in situ IR or HPLC identifies optimal temperature and pressure thresholds .

Q. How does the pyridinyl substituent influence the compound’s biological or chemical reactivity?

The pyridinyl group:

- Modulates electronic properties : The nitrogen atom in the pyridine ring acts as a weak base, affecting solubility and binding affinity in biological systems.

- Enables coordination chemistry : The lone pair on the pyridine nitrogen facilitates interactions with metal ions, making the compound a potential ligand in catalytic systems .

- Impacts pharmacokinetics : In drug discovery, pyridinyl amines are studied for their ability to cross lipid membranes and target enzymes (e.g., kinase inhibitors) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Chiral resolution methods include:

- Chiral chromatography : Use of cellulose-based columns to separate enantiomers.

- Asymmetric synthesis : Employing chiral auxiliaries (e.g., Evans’ oxazolidinones) during condensation steps.

- Crystallization-induced diastereomer resolution : Forming diastereomeric salts with chiral acids (e.g., tartaric acid) to enhance purity .

Methodological Tables

Q. Table 1. Common Reagents for Amine Hydrochloride Synthesis

Q. Table 2. Key Analytical Parameters

| Technique | Critical Parameters | Application |

|---|---|---|

| X-ray | R-factor < 0.05, resolution > 1.0 Å | Structural refinement |

| HRMS | Mass accuracy < 3 ppm | Molecular formula confirmation |

| NMR | Deuterated solvents (DMSO-d6, CDCl3) | Solvent peak suppression |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.